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Oxythiamine diphosphate

Cat. No.: B12424773
M. Wt: 425.29 g/mol
InChI Key: FBFAORFKQFQJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxythiamine diphosphate (CAS 10497-04-8) is the active, phosphorylated metabolite of the thiamine antimetabolite oxythiamine. It functions as a potent competitive inhibitor of the essential coenzyme thiamine pyrophosphate (ThDP), with a documented inhibition constant (Ki) of 30 nM . This high-affinity binding allows it to effectively disrupt the function of ThDP-dependent enzymes, making it a valuable tool for inducing experimental thiamine deficiency and studying central carbon metabolism. The primary mechanism of action involves its intracellular precursor, oxythiamine, being converted to this compound by the enzyme thiamine pyrophokinase . Structurally similar to ThDP, this compound binds to the coenzyme site of key enzymes but is catalytically inactive due to a keto group substitution on its pyrimidine ring, which disrupts the electron delocalization necessary for stabilizing reaction intermediates . This results in the effective inhibition of critical metabolic enzymes. Key enzymatic targets include transketolase (TKT) in the non-oxidative branch of the pentose phosphate pathway, the pyruvate dehydrogenase complex (PDHc) that links glycolysis to the citric acid cycle, and the 2-oxoglutarate dehydrogenase complex (OGDHc) in the citric acid cycle . Inhibition of these pathways leads to a cascade of metabolic consequences, such as impaired production of ribose-5-phosphate for nucleotide synthesis, reduced generation of NADPH, accumulation of pyruvate, and decreased acetyl-CoA synthesis . Consequently, this compound exerts a selective anti-proliferative effect on rapidly dividing cells, including cancer cells and microbial pathogens . Its application in research has been instrumental in validating thiamine metabolism as a drug target for diseases like malaria and in investigating the metabolic dependencies of various cancer cells . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O8P2S B12424773 Oxythiamine diphosphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O8P2S

Molecular Weight

425.29 g/mol

IUPAC Name

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate

InChI

InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21)

InChI Key

FBFAORFKQFQJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)([O-])OP(=O)(O)O

Origin of Product

United States

Oxythiamine Diphosphate: Formation and Biochemical Characterization

Enzymatic Activation of Oxythiamine (B85929) to Oxythiamine Diphosphate (B83284) (OTP)

Oxythiamine itself is a prodrug and must be metabolically activated within the cell to exert its inhibitory effects. researchgate.netresearchgate.net This activation is a phosphorylation process, mirroring the synthesis of the natural coenzyme, thiamine (B1217682) diphosphate.

The conversion of oxythiamine to its active diphosphate form is catalyzed by the enzyme thiamine pyrophosphokinase (TPK). wikipedia.orgnih.govresearchgate.net In this reaction, TPK transfers a pyrophosphate group from a donor molecule, typically ATP, to oxythiamine, yielding oxythiamine diphosphate and AMP. uliege.be This process is analogous to the enzyme's primary physiological role of converting thiamine into thiamine diphosphate (ThDP). uliege.be Oxythiamine, therefore, acts as a substrate for TPK, competing with thiamine for the enzyme's active site. researchgate.netnih.gov This enzymatic conversion occurs across a variety of organisms, including mammalian cells and parasites. wikipedia.org

The intracellular concentration of OTP is directly linked to the activity of thiamine pyrophosphokinase. Modulating TPK activity can, therefore, significantly alter the levels of the inhibitory OTP. Studies have shown that overexpression of TPK can hypersensitize cells to oxythiamine, leading to a more pronounced inhibitory effect due to increased production of OTP. acs.org Conversely, low expression of TPK, as observed in brain tissue compared to the liver and kidneys, may contribute to a tissue's susceptibility to thiamine deficiency. nih.gov The use of specific TPK inhibitors has been shown to significantly reduce the production of diphosphorylated thiamine forms in brain tissue, underscoring the critical role of TPK in maintaining cerebral thiamine metabolism. nih.gov Therefore, factors that influence TPK expression or activity can directly impact the cell's capacity to generate the antagonist OTP from its precursor, oxythiamine.

Structural Analogy and Conformational Insights of OTP

The ability of OTP to interfere with ThDP-dependent pathways is rooted in its profound structural similarity to the natural coenzyme, ThDP. However, a critical structural deviation renders it catalytically inert.

This compound is a close structural analogue of thiamine diphosphate. wikipedia.org It shares the same core structure, including the positively charged thiazolium ring and the hydroxyethyl (B10761427) side chain, which are crucial for binding to enzymes. wikipedia.org It also possesses the vital pyrophosphate tail, which is essential for anchoring the molecule within the active site of ThDP-dependent enzymes. chemrxiv.org This high degree of structural mimicry allows OTP to be recognized by and bind to the coenzyme binding sites on enzymes that would normally bind ThDP. wikipedia.org

The key structural difference between OTP and ThDP lies in the pyrimidine (B1678525) ring. wikipedia.org In oxythiamine, the amino group at the 4'-position of the pyrimidine ring is replaced by a keto group (or a hydroxyl group in its enol tautomeric form). wikipedia.orgresearchgate.net This seemingly minor substitution has profound biochemical consequences. The amino group in ThDP plays an essential role in stabilizing the reactive ylide intermediate formed during catalysis. nih.gov The replacement of this amino group with a keto group in OTP alters the electronic properties of the pyrimidine ring, preventing it from effectively stabilizing the necessary carbanionic intermediates for enzymatic reactions. wikipedia.org Consequently, although OTP can bind to the enzyme's active site, it cannot support the catalytic steps, rendering the enzyme-OTP complex inactive. wikipedia.orgresearchgate.netresearchgate.net

FeatureThiamine Diphosphate (ThDP)This compound (OTP)
Core Rings Pyrimidine and ThiazoliumPyrimidine and Thiazolium
Side Chain HydroxyethylHydroxyethyl
Phosphate (B84403) Group Diphosphate (Pyrophosphate)Diphosphate (Pyrophosphate)
Substitution at 4'-position of Pyrimidine Ring Amino Group (-NH2)Keto Group (=O)
Catalytic Activity Active CoenzymeInactive Inhibitor

Mechanism of Competitive Inhibition by this compound

This compound functions as a competitive inhibitor of ThDP-dependent enzymes. tandfonline.com Due to its structural similarity to ThDP, OTP competes directly with the natural coenzyme for binding to the active site of these enzymes. wikipedia.org Once bound, however, the OTP-enzyme complex is catalytically dead because OTP cannot perform the coenzymatic functions of ThDP. wikipedia.orgresearchgate.netchemrxiv.org This effectively sequesters the enzyme in an inactive state, blocking the metabolic pathway.

This inhibitory action affects several critical enzymes central to metabolism, including:

Transketolase (TKT) : A key enzyme in the pentose (B10789219) phosphate pathway. wikipedia.org

Pyruvate (B1213749) Dehydrogenase Complex (PDHC) : Links glycolysis to the Krebs cycle. wikipedia.orgtandfonline.com

2-Oxoglutarate Dehydrogenase Complex (OGDHC) : A crucial enzyme within the Krebs cycle. wikipedia.org

Kinetic studies have revealed the potency of this inhibition. For instance, the inhibition constant (Ki) of OTP for mammalian pyruvate dehydrogenase complex is significantly lower than the Michaelis constant (Km) for the natural coenzyme ThDP, indicating a very high affinity of the inhibitor for the enzyme. tandfonline.com In some cases, such as with yeast transketolase, OTP has demonstrated an even higher affinity for the enzyme than ThDP itself. nih.gov This strong binding and subsequent inactivation of essential enzymes is the basis for the antimetabolite effect of oxythiamine. malariaworld.orgnih.govnih.gov

EnzymeNatural CoenzymeInhibitorKi for InhibitorKm for CoenzymeOrganism/TissueReference
Pyruvate Dehydrogenase Complex (PDHC)Thiamine Diphosphate (TPP)This compound (OTPP)0.025 µM0.06 µMMammalian tandfonline.com
TransketolaseThiamine Diphosphate (TPP)This compound (OTPP)0.03 µM1.1 µMYeast nih.gov
Pyruvate Decarboxylase (PDC)Thiamine Diphosphate (TPP)This compound (OTPP)20 µM23 µMYeast nih.gov

Competitive Binding at ThDP-Dependent Enzyme Active Sites

This compound exerts its inhibitory effects primarily through competitive binding at the active sites of ThDP-dependent enzymes. chemrxiv.orgwikipedia.org Due to its structural similarity to the natural coenzyme ThDP, OTP can fit into the same binding pocket on enzymes such as transketolase (TKT), the pyruvate dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC). wikipedia.org

Numerous studies have demonstrated that OTP not only competes with ThDP but often exhibits a higher binding affinity for the apoenzyme (the enzyme without its cofactor). nih.gov This strong binding displaces the natural coenzyme, leading to the formation of an inactive holoenzyme. For instance, the inhibition constant (Ki) of OTP for certain enzymes is significantly lower than the Michaelis constant (Km) for ThDP, indicating a tighter binding of the inhibitor. This competitive relationship has been validated in various enzyme assays where an increase in ThDP concentration can partially overcome the inhibitory effect of OTP. chemrxiv.org

EnzymeOrganismKm for ThDP (μM)Ki for OTP (μM)
Pyruvate Dehydrogenase Complex (E1 subunit)Porcine~0.06 wikipedia.org~0.025 wikipedia.org
TransketolaseRat Liver-0.02–0.2 nih.gov
TransketolaseYeast1.1 nih.gov~0.03 mdpi.comnih.gov
2-Oxoglutarate Dehydrogenase ComplexBovine Adrenals6.7 (with Mg²⁺) / 33 (with Mn²⁺) nih.gov~30 nih.gov
Pyruvate DecarboxylaseYeast23 nih.gov20 nih.gov

This table presents a comparison of the binding affinities (Km for the natural coenzyme ThDP and Ki for the inhibitor OTP) for various ThDP-dependent enzymes. A lower value indicates a higher binding affinity.

Disruption of Catalytic Intermediates by the Keto Group in the Thiazolium Ring

The catalytic mechanism of ThDP-dependent enzymes relies on the ability of the thiazolium ring of ThDP to stabilize key reaction intermediates, most notably carbanions. wikipedia.org After the initial deprotonation of the C2 carbon of the thiazolium ring, the resulting ylide attacks the carbonyl group of the substrate. This process is fundamental for the subsequent cleavage of carbon-carbon bonds.

In this compound, the replacement of the amino group with a keto group on the pyrimidine ring fundamentally alters the electronic properties of the molecule. wikipedia.org This change prevents OTP from effectively stabilizing the carbanionic intermediates that are essential for catalysis. wikipedia.org While OTP can bind to the active site, it cannot perform the crucial chemical steps that ThDP facilitates, thereby halting the reaction sequence.

Electron Delocalization Impairment and Its Impact on Catalytic Activity

The catalytic power of thiamine diphosphate is intrinsically linked to the electron delocalization within its heterocyclic ring system, which facilitates the formation and stabilization of the reactive ylide form. The amino group on the pyrimidine ring of ThDP plays a crucial role in this electronic network.

The presence of the keto group in this compound disrupts this vital electron delocalization across the thiazolium ring. wikipedia.orgrsc.org This impairment means that even though OTP is structurally similar enough to bind to the enzyme, it is electronically deficient and catalytically impotent. chemrxiv.orgresearchgate.netresearchgate.net The inability to form a stable, reactive ylide intermediate is a direct consequence of this impaired electron delocalization, rendering the OTP-bound enzyme incapable of performing its catalytic function.

Non-Catalytic Binding and Functional Blockade of Enzymatic Reactions

The combination of strong, competitive binding and catalytic incompetence makes this compound a highly effective inhibitor. wikipedia.org By occupying the active site of ThDP-dependent enzymes without facilitating the chemical reaction, OTP creates a functional blockade of the metabolic pathways these enzymes govern. wikipedia.org

This non-catalytic binding essentially sequesters the enzyme in an inactive state. Key metabolic hubs, such as the pentose phosphate pathway (inhibited via transketolase) and the Krebs cycle (inhibited via PDHC and OGDHC), are consequently shut down. wikipedia.org The result is an accumulation of substrates, such as pyruvate, and a deficiency in critical metabolic products. wikipedia.org This blockade of enzymatic reactions is the ultimate biochemical consequence of OTP's interaction with ThDP-dependent enzymes.

Enzymatic Targets and Metabolic Pathway Perturbations by Oxythiamine Diphosphate

Inhibition of Transketolase (TKT) in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Transketolase is a key rate-limiting enzyme within the pentose phosphate pathway, responsible for catalyzing the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. medchemexpress.com This function is vital for the production of ribose-5-phosphate (B1218738) (R5P), a precursor for nucleic acid synthesis, and for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense. researchgate.netnih.gov OTP acts as a competitive inhibitor, binding to the TKT active site and preventing the binding of its cofactor, thiamine (B1217682) pyrophosphate, thereby hindering the enzyme's catalytic activity. researchgate.net

The inhibitory potency of OTP against transketolase has been quantified through the determination of its inhibition constant (Ki). For TKT, OTP demonstrates a Ki of 30 nM with respect to the cofactor thiamine pyrophosphate, indicating a high affinity for the enzyme. medchemexpress.com This strong binding affinity underscores its effectiveness as a TKT inhibitor.

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Studies have shown that the IC50 value for OTP against transketolase varies depending on the source of the enzyme. For instance, TKT from rat liver is inhibited by 50% at OTP concentrations ranging from 0.02 to 0.2 μM. medchemexpress.comnih.gov In contrast, the IC50 value for yeast transketolase is approximately 0.03 μM. medchemexpress.comnih.gov Even in the presence of 0.5 μM of thiamine diphosphate (B83284), enzyme activity in yeast was not restored, highlighting the potent and persistent nature of the inhibition. nih.gov

IC50 Values of Oxythiamine (B85929) Diphosphate against Transketolase

Enzyme SourceIC50 Value (μM)Reference
Rat Liver0.02–0.2 medchemexpress.comnih.gov
Yeast~0.03 medchemexpress.comnih.gov

Inhibition of transketolase by OTP has significant consequences for downstream metabolic pathways, primarily by disrupting the flux through the pentose phosphate pathway. researchgate.net

Transketolase plays a central role in the non-oxidative branch of the PPP, which is a major route for the synthesis of ribose-5-phosphate (R5P). mdpi.comwikipedia.org R5P is an essential precursor for the synthesis of nucleotides and nucleic acids. researchgate.netnih.gov By inhibiting TKT, OTP effectively reduces the production of R5P. researchgate.netnih.gov Research has shown that constraining TKT activity leads to a reduction in R5P levels. researchgate.net This disruption is particularly impactful in rapidly proliferating cells, such as cancer cells, which have a high demand for R5P to support DNA and RNA synthesis. researchgate.netjapanjournalofmedicine.com In research models, inhibition of TKT by oxythiamine has been shown to suppress the non-oxidative synthesis of ribose. researchgate.netjapanjournalofmedicine.com

The reduction in ribose-5-phosphate synthesis directly impacts the generation of nucleotide precursors. nih.gov R5P is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical molecule for both de novo and salvage pathways of nucleotide biosynthesis. wikipedia.orgpeoi.net PRPP provides the ribose foundation upon which purine (B94841) and pyrimidine (B1678525) bases are assembled or attached. wikipedia.orgnih.gov Consequently, the inhibition of TKT by OTP, leading to decreased R5P availability, results in a reduced capacity for nucleotide synthesis. nih.gov This can arrest cells in the G1 phase of the cell cycle and inhibit cell proliferation, a phenomenon observed in various cancer cell models. nih.gov The disruption of this pathway is a key mechanism by which oxythiamine exerts its anti-proliferative effects. researchgate.netnih.gov

Impact on Downstream Metabolic Flux in Research Models

Effects on Erythrose-4-Phosphate Production

Oxythiamine diphosphate's impact on erythrose-4-phosphate levels is primarily mediated through its potent inhibition of transketolase, a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway. Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This function is central to the interconversion of various sugar phosphates, including the synthesis and utilization of erythrose-4-phosphate.

By inhibiting transketolase, OTPP disrupts the normal flux of the pentose phosphate pathway. researchgate.netnih.gov This inhibition can lead to an accumulation of substrates upstream of the transketolase-catalyzed reactions and a depletion of products downstream. Specifically, the conversion of xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, and the subsequent reaction of xylulose-5-phosphate and erythrose-4-phosphate to produce fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, are both hindered. nih.gov Consequently, the availability of erythrose-4-phosphate, a precursor for the biosynthesis of aromatic amino acids and vitamins, can be significantly altered. The precise effect on erythrose-4-phosphate concentrations—whether it leads to accumulation or depletion—depends on the cellular metabolic state and the relative activities of other enzymes in the pathway.

Modulation of Pyruvate (B1213749) Dehydrogenase Complex (PDHC) Activity

The pyruvate dehydrogenase complex (PDHC) is a critical mitochondrial enzyme complex that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. eurekaselect.com this compound has been identified as a potent inhibitor of this complex.

Kinetic Parameters of PDHC Inhibition (Ki Values)

The inhibitory potency of this compound on the pyruvate dehydrogenase complex has been quantified through the determination of its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies on PDHC from various mammalian sources have consistently shown OTPP to be a potent inhibitor. For instance, a kinetic study on mammalian PDHC revealed a Ki value of 0.025 µM for OTPP. nih.govnih.govspandidos-publications.comscispace.commedchemexpress.com This low Ki value indicates a high affinity of OTPP for the enzyme, making it an effective inhibitor at micromolar concentrations.

InhibitorEnzyme SourceKi Value (µM)Km for TPP (µM)
This compound (OTPP)Mammalian0.0250.06

Comparative Analysis with Other Thiamine Antimetabolite Pyrophosphates

The inhibitory effect of this compound on the pyruvate dehydrogenase complex has been compared with that of other thiamine antimetabolites, such as 3-deazathiamine pyrophosphate (DATPP). DATPP is another structural analog of TPP where the nitrogen atom at position 3 of the thiazole (B1198619) ring is replaced by a carbon atom. scispace.com

Kinetic analyses have shown that DATPP is a significantly more potent competitive inhibitor of PDHC than OTPP. nih.govnih.govspandidos-publications.comscispace.commedchemexpress.com One study reported a Ki value of 0.0026 µM for DATPP, which is approximately ten times lower than the Ki value of 0.025 µM for OTPP. spandidos-publications.comscispace.commedchemexpress.com Both of these Ki values are considerably lower than the Km of PDHC for its natural coenzyme TPP (0.06 µM), indicating that both antimetabolites have a higher affinity for the enzyme than TPP itself. nih.govspandidos-publications.comscispace.commedchemexpress.com

CompoundInhibition Constant (Ki) in µMRelative Potency vs. OTPP
This compound (OTPP)0.0251x
3-Deazathiamine Pyrophosphate (DATPP)0.0026~9.6x stronger

Effects on 2-Oxoglutarate Dehydrogenase Complex (OGDHC)

The 2-oxoglutarate dehydrogenase complex (OGDHC), also known as α-ketoglutarate dehydrogenase complex, is another critical TPP-dependent enzyme complex in the Krebs cycle. It catalyzes the conversion of 2-oxoglutarate to succinyl-CoA and NADH. Research indicates that the 2-oxoglutarate dehydrogenase complex is also a target of this compound, although its sensitivity to inhibition by OTPP appears to be significantly lower than that of the pyruvate dehydrogenase complex. researchgate.net

Studies have shown that OGDHC is weakly inhibited by OTPP. researchgate.net For instance, research on bovine adrenal OGDHC, which contained a significant portion of the apoenzyme (the enzyme without its cofactor), demonstrated competitive inhibition by OTPP with a Ki value of approximately 30 µM. nih.gov This is substantially higher than the Ki values reported for PDHC inhibition, suggesting a lower affinity of OTPP for OGDHC. In contrast, the holoenzyme form (the enzyme with its cofactor bound) of OGDHC from European bison heart was inhibited by OTPP with an I50 value of 24 µM, still indicating a weaker inhibitory effect compared to its action on PDHC. nih.gov This differential sensitivity between PDHC and OGDHC to OTPP inhibition highlights a degree of specificity among TPP-dependent enzymes.

Inhibition Mechanism of OTP on OGDHC

This compound functions as an antagonist to the coenzyme thiamine diphosphate (ThDP). The 2-oxoglutarate dehydrogenase complex (OGDHC), a critical enzyme in the citric acid cycle, relies on ThDP for its catalytic activity. However, research indicates that the holoenzyme form of OGDHC, which is already saturated with its natural coenzyme ThDP, is only weakly inhibited by OTP. tandfonline.comnih.gov Studies on rat adrenal glands have also shown that OGDHC activity is largely resistant to the administration of oxythiamine. nih.govnih.gov This suggests that while OTP is a known inhibitor of ThDP-dependent enzymes, its effect on OGDHC is less pronounced compared to its impact on other enzymatic complexes like the pyruvate dehydrogenase complex (PDC). tandfonline.comnih.gov

Kinetic Studies and Species/Tissue-Specific Variability in Inhibition

Consistent with the observation of weak inhibition, detailed kinetic data, such as the inhibition constant (Kᵢ), for the interaction between OTP and OGDHC are not extensively documented. The resistance of OGDHC to OTP has been noted in specific tissues, such as the rat adrenal gland. nih.gov In contrast, the pyruvate dehydrogenase complex (PDC) shows distinct sensitivity to OTP that varies significantly depending on its origin. For instance, the Kᵢ values for PDC differ between sources like bovine heart, porcine heart, and European bison heart, highlighting species and tissue-specific variability in the inhibitory potency of OTP. tandfonline.comnih.gov While OGDHC is a known ThDP-dependent enzyme, its interaction with OTP appears to be weaker and less characterized kinetically compared to other enzymes in the same family. tandfonline.comnih.gov

Accumulation of Substrates in Experimental Models

The inhibition of the 2-oxoglutarate dehydrogenase complex by any means disrupts the Krebs cycle, logically leading to the accumulation of its primary substrate, 2-oxoglutarate. taylorandfrancis.com While OTP is a known ThDP antagonist, its specific and direct role in causing the accumulation of 2-oxoglutarate in experimental models is less documented than its effects on other pathways. However, the general principle holds that blocking a key metabolic enzyme leads to a buildup of its substrate. taylorandfrancis.com For example, targeting another ThDP-dependent enzyme, transketolase, with inhibitors has been shown to result in the accumulation of its substrates from the pentose phosphate pathway. researchgate.net Therefore, perturbation of OGDHC function by inhibitors is known to cause significant metabolic rearrangements and can affect the levels of associated metabolites. mdpi.com

Interaction with Pyruvate Decarboxylase (PDC)

This compound is a potent competitive inhibitor of the pyruvate dehydrogenase complex (PDC), acting as an antagonist to the enzyme's natural coenzyme, Thiamine Diphosphate (ThDP). nih.govnih.gov The inhibition mechanism involves OTP competing directly with ThDP for the coenzyme binding site on the E1 subunit of the complex. nih.gov Studies have demonstrated that OTP can strongly inhibit not only the apoenzyme (the enzyme without its cofactor) but also the holoenzyme form of PDC, which is already partially or fully saturated with endogenous ThDP. tandfonline.comnih.gov This indicates that OTP can displace the bound ThDP, albeit likely at a slow rate, or bind to any transiently vacant sites, thereby inactivating the enzyme complex. The inhibition of PDC by OTP has been shown to be a reversible process. tandfonline.comnih.gov

Kinetic studies have quantified the potent inhibitory effect of OTP on PDC from various sources. The inhibition constants (Kᵢ) and 50% inhibitory concentrations (I₅₀) are significantly low, underscoring the high affinity of OTP for the enzyme. For example, the apparent I₅₀ value for the bison heart PDC holoenzyme was found to be 0.006 µM. tandfonline.comnih.gov The competitive nature of the inhibition is confirmed by Lineweaver-Burk plots, which show an increase in the apparent Michaelis constant (Kₘ) for ThDP in the presence of OTP, while the maximum velocity (Vₘₐₓ) remains unchanged. nih.gov

Below is an interactive table summarizing the kinetic data for the inhibition of PDC by this compound from different biological sources.

Enzyme SourceInhibitorKᵢ (µM)I₅₀ (µM)Kₘ for TPP (µM)Reference
Porcine Heart PDHCOTPP0.025-0.06 nih.gov
Bovine Adrenals PDCOTPP0.07-0.11 nih.gov
Bison Heart PDCOTPP-0.006- tandfonline.comnih.gov

Table 1: Kinetic parameters for the inhibition of Pyruvate Dehydrogenase Complex (PDC) by this compound (OTPP). Kᵢ represents the inhibition constant, I₅₀ is the half-maximal inhibitory concentration, and Kₘ is the Michaelis constant for the natural coenzyme, Thiamine Pyrophosphate (TPP).

General Principles of OTP Interaction with ThDP-Dependent Enzymes

This compound (OTP) functions as a classic antimetabolite of thiamine diphosphate (ThDP), the essential coenzyme for a class of enzymes crucial for carbohydrate and amino acid metabolism. nih.govchemrxiv.orgnih.gov The parent compound, oxythiamine, is transported into cells and enzymatically converted to its active diphosphate form, OTP, by the enzyme thiamine pyrophosphokinase. nih.govnih.govrsc.org

Once formed, OTP acts as a competitive inhibitor by binding to the ThDP-dependent enzymes, which include the pyruvate dehydrogenase complex (PDC), the 2-oxoglutarate dehydrogenase complex (OGDHC), and transketolase. taylorandfrancis.comchemrxiv.org The structural similarity between OTP and ThDP allows OTP to occupy the coenzyme's binding site within the enzyme's active center. chemrxiv.org However, a critical structural difference—the substitution of the nitrogen atom in the thiazolium ring of ThDP with a carbon atom in OTP—renders OTP catalytically inactive. nih.gov This substitution prevents the formation of the reactive ylide intermediate, which is the essential step for the catalytic function of all ThDP-dependent enzymes. nih.govresearchgate.net By binding tightly to the active site without facilitating the enzymatic reaction, OTP effectively sequesters the enzyme in an inactive state, leading to the inhibition of key metabolic pathways. chemrxiv.org

High Affinity Binding Properties of OTP

This compound demonstrates a strong binding affinity for the active sites of ThDP-dependent enzymes. This high affinity is a critical factor in its ability to disrupt normal metabolic function. The inhibitory potency of OTP is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding and more potent inhibition.

Research has established that OTP is a potent competitive inhibitor of several key enzymes, including the pyruvate dehydrogenase complex (PDHC), transketolase (TK), and the 2-oxoglutarate dehydrogenase complex (OGDHC). nih.govnih.gov For instance, kinetic studies on mammalian pyruvate dehydrogenase complex revealed that OTPP acts as a strong competitive inhibitor. nih.gov One study determined the Ki value of OTP for PDHC to be 0.025 µM, a value significantly lower than the Michaelis constant (Km) for the natural coenzyme, ThDP (0.06 µM), indicating a high affinity of the inhibitor for the enzyme. nih.gov The affinity of OTP for ThDP-dependent enzymes can vary depending on the specific enzyme and its source organism or tissue.

Inhibition Constants of this compound (OTP) for Various Enzymes

EnzymeSourceInhibition Constant (Ki)
Pyruvate Dehydrogenase Complex (PDHC)Mammalian0.025 µM
Transketolase (TK)Yeast~0.03 µM (IC50)
Transketolase (TK)Rat Liver0.02–0.2 µM (50% inhibition)

Displacement of Endogenous ThDP from Enzyme Active Sites

The primary mechanism by which this compound inhibits ThDP-dependent enzymes is through competitive inhibition. nih.govacs.org This means that OTP directly competes with the endogenous coenzyme, thiamine diphosphate (ThDP), for binding to the enzyme's active site. nih.gov Due to its structural similarity to ThDP, OTP can fit into the same binding pocket on the apoenzyme (the protein part of the enzyme without its cofactor).

Once bound, however, OTP is catalytically inactive. The subtle structural differences between OTP and ThDP, particularly in the pyrimidine ring, prevent OTP from facilitating the key catalytic steps that ThDP mediates, such as the decarboxylation of α-keto acids. gonzaga.edu

The competitive nature of this inhibition is reversible. Studies have demonstrated that OTP can effectively "push out" or displace endogenous ThDP from the enzyme's active site, thereby inactivating the holoenzyme (the complete, active enzyme with its cofactor). Conversely, increasing the concentration of ThDP can overcome the inhibitory effects of OTP by displacing the inhibitor from the active site and restoring enzyme activity. This competition at the active site is a central feature of OTP's mechanism of action and the basis for its role as a thiamine antimetabolite. chemrxiv.org

Allosteric or Indirect Regulatory Mechanisms

While the primary mechanism of action for this compound is direct competitive inhibition at the ThDP binding site, some research suggests the possibility of indirect regulatory effects. Allosteric regulation typically involves an inhibitor binding to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. While this is not the established primary mechanism for OTP, some cellular effects may be interpreted as indirect.

For instance, studies on non-small cell lung cancer cell lines have reported that oxythiamine treatment inhibited the phosphorylation of several proteins involved in the cell cycle, such as Heat Shock Protein 27 (Hsp27). Phosphorylation is a key mechanism for regulating the function of Hsp27, a protein involved in cellular stress responses and protein folding. nih.govnih.govmdpi.com By affecting the phosphorylation state of such regulatory proteins, oxythiamine could indirectly influence cellular pathways beyond the direct inhibition of ThDP-dependent enzymes. However, the predominant and most well-documented mechanism of OTP's action remains its high-affinity competitive binding to the active sites of ThDP-dependent enzymes.

Advanced Research Methodologies and Applications of Oxythiamine Diphosphate

In Vitro Enzyme Kinetic and Mechanistic Investigations

The in vitro study of enzyme kinetics provides a fundamental understanding of the catalytic mechanisms of ThDP-dependent enzymes and the inhibitory effects of molecules like OTP.

Spectrophotometric and fluorometric assays are widely used to continuously monitor the activity of ThDP-dependent enzymes. These methods rely on measuring the change in absorbance or fluorescence of a substrate, product, or coupled reporter molecule over time. For instance, the activity of the pyruvate (B1213749) dehydrogenase complex (PDHC) can be monitored by following the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. nih.gov When studying the inhibitory effects of OTP, the assay is performed in the presence of varying concentrations of the inhibitor, allowing for the determination of kinetic parameters such as the inhibition constant (Ki). nih.gov Similarly, cell proliferation assays, which indirectly reflect enzyme activity, can utilize reagents that change absorbance upon cellular reduction, providing a measure of cell viability in response to OTP. nih.gov

Substrate competition studies are fundamental to characterizing OTP as a competitive inhibitor. nih.govwikipedia.org Oxythiamine (B85929) is intracellularly phosphorylated to OTP, which then competes with the endogenous coenzyme, thiamine (B1217682) diphosphate (B83284) (ThDP), for binding to the active site of ThDP-dependent enzymes. nih.govresearchgate.net The structural similarity between OTP and ThDP allows OTP to bind to the enzyme's active site, but the substitution of a hydroxyl group for the amino group on the pyrimidine (B1678525) ring renders it catalytically inactive. researchgate.net This binding event physically blocks the natural coenzyme, ThDP, from accessing the active site, thereby inhibiting the enzyme's function. The degree of inhibition is dependent on the relative concentrations of OTP and ThDP, a hallmark of competitive inhibition. acs.orgchemrxiv.org Kinetic studies have consistently demonstrated that increasing the concentration of ThDP can overcome the inhibitory effects of OTP, further confirming this competitive relationship. acs.org

Reconstitution studies involving apoenzymes (the protein component of an enzyme without its necessary cofactor) are a powerful tool to investigate the binding of cofactors and their analogs, such as OTP. The process involves preparing the apoenzyme by removing the endogenous ThDP. Subsequently, the apoenzyme is incubated with OTP to form the OTP-bound holoenzyme. The activity of this reconstituted enzyme, or lack thereof, can then be assayed. This methodology allows for a direct assessment of OTP's ability to bind to the cofactor-binding site in the absence of competition from ThDP. Such studies have been instrumental in confirming that OTP binds to the same site as ThDP and in quantifying the binding affinity. For instance, studies on apotransketolase from baker's yeast have utilized various ThDP analogs, including OTP, to determine their binding constants and inhibitory effects. researchgate.net

Structural Biology Approaches to OTP-Enzyme Interactions

Understanding the three-dimensional interactions between OTP and its target enzymes is crucial for elucidating the molecular basis of its inhibitory activity and for the rational design of more potent inhibitors.

Computational docking is a powerful in silico method used to predict the binding mode and affinity of a ligand (in this case, OTP) within the active site of a target protein. mdpi.com These studies have been applied to various ThDP-dependent enzymes, including transketolase and pyruvate dehydrogenase, to model the interaction of OTP within their ThDP-binding pockets. mdpi.comresearchgate.net Docking analyses have revealed that OTP can adopt a conformation similar to that of ThDP in the active site, allowing it to form key interactions with conserved amino acid residues. mdpi.com For example, studies have shown that OTP can bind to the active site of transketolase by interacting with residues such as Ser49, Lys84, Glu128, His160, and Lys218. researchgate.net The docking scores and predicted binding energies from these simulations provide a quantitative estimate of the binding affinity. For pyruvate dehydrogenase, the average docking affinity for oxythiamine pyrophosphate has been calculated to be -9.1 kcal/mol. mdpi.com These computational models are invaluable for visualizing the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the OTP-enzyme complex and for explaining the observed inhibitory potency. researchgate.net

Data Tables

Table 1: Kinetic Parameters of Oxythiamine Diphosphate (OTPP) Inhibition

EnzymeOrganism/TissueKi (μM)Km of TPP (μM)Reference
Pyruvate Dehydrogenase Complex (PDHC)Mammalian0.0250.06 nih.gov
Pyruvate Dehydrogenase Complex (PDHC)Bovine Adrenals0.070.11 nih.gov
Transketolase (TK)Yeast~0.03 (IC50)- medchemexpress.com
Transketolase (TK)Rat Liver0.02–0.2 (IC50)- medchemexpress.com

Table 2: Computational Docking Affinities of Thiamine Analogs

CompoundEnzymeAverage Docking Affinity (kcal/mol)Reference
Oxythiamine PyrophosphatePyruvate Dehydrogenase-9.1 mdpi.com
Thiamine PyrophosphatePyruvate Dehydrogenase-9.1 mdpi.com
2′-Methylthiamine PyrophosphatePyruvate Dehydrogenase-8.3 mdpi.com
OxythiamineThiamine Pyrophosphokinase-7.0 nih.gov
ThiamineThiamine Pyrophosphokinase-7.5 nih.gov
2′-MethylthiamineThiamine Pyrophosphokinase-8.2 nih.gov

Identification of Key Interacting Amino Acid Residues in Cofactor Binding

Computational docking studies have been instrumental in elucidating the specific molecular interactions between this compound (OTP) and the active sites of thiamine diphosphate (ThDP)-dependent enzymes. By modeling the binding of OTP's pyrophosphate derivative into the cofactor pocket, researchers can identify the key amino acid residues responsible for anchoring the inhibitor.

In the context of the organic cation transporter 1 (OCT1), which is involved in thiamine uptake, docking studies have revealed specific interactions. While thiamine itself forms hydrogen bonds with SER 470 and GLN 241, and a strong ionic bond with ASP 474, oxythiamine binds via similar interactions but notably lacks the strong charge-charge attraction with ASP 474. It does, however, form an additional hydrogen bond with LYS 214. mdpi.com

For ThDP-dependent enzymes like transketolase and pyruvate dehydrogenase, it is plausible that the binding of this compound is competitive and occurs in the same active site as the natural coenzyme, thiamine diphosphate. mdpi.com The pyrophosphate moiety of the inhibitor is crucial for anchoring it within the active site, primarily through interactions with a divalent metal cation, typically Mg²⁺, and surrounding conserved amino acid residues. Although specific residues interacting with OTP across a range of enzymes are not exhaustively detailed in single studies, the binding pattern is understood to mimic that of ThDP, where conserved glutamate (B1630785) residues and other polar amino acids play a vital role in coordinating the metal ion and the pyrophosphate tail.

Molecular Dynamics Simulations of OTP-Enzyme Complexes

Molecular dynamics (MD) simulations offer a powerful computational method to investigate the dynamic behavior of this compound when bound to an enzyme. nih.gov These simulations provide insights beyond static docking models by revealing the stability of the OTP-enzyme complex, the flexibility of the inhibitor within the active site, and the conformational changes in the surrounding amino acid residues over time.

The general protocol for such simulations begins with an initial coordinate set, often derived from protein data bank structures or homology models, followed by the definition of initial velocities based on temperature. youtube.com The forces acting on the atoms are calculated using an energy function that includes terms for bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. youtube.com By solving equations of motion, the simulation tracks the trajectory of each atom, providing a dynamic picture of the complex. youtube.commdpi.com

While specific, extensive MD simulation studies focused solely on OTP are not broadly published, the methodology is widely applied to understand enzyme-inhibitor interactions. chemrxiv.org For OTP, MD simulations could be used to:

Assess the stability of hydrogen bonds and ionic interactions between OTP and active site residues identified in docking studies.

Analyze the conformational flexibility of the pyrimidine and thiazole-like rings of OTP within the binding pocket.

Determine the role of water molecules in mediating interactions between the inhibitor and the enzyme.

Calculate the binding free energy of the OTP-enzyme complex, providing a theoretical measure of binding affinity.

These computational experiments are crucial for understanding the precise mechanism of inhibition and for the rational design of new, more potent thiamine antagonists. chemrxiv.org

In Silico Prediction of Metal-Binding Interactions

A critical feature of ThDP-dependent enzymes is the presence of a divalent metal ion, typically Mg²⁺, in the active site, which is essential for anchoring the pyrophosphate moiety of the cofactor. In silico methods are vital for predicting and understanding the coordination of this metal ion with inhibitors like this compound. nih.gov

The prediction process involves modeling the active site, which includes the metal ion and its coordinating amino acid residues (often glutamate or aspartate). nih.gov The inhibitor is then docked into this environment, and the preferred coordination geometry is determined through energy minimization calculations. These in silico predictions are invaluable for:

Confirming the role of the pyrophosphate group in metal-mediated binding.

Understanding how modifications to the inhibitor's structure might affect its interaction with the metal ion.

Guiding the design of novel antagonists with alternative metal-binding groups that could offer improved potency or selectivity. nih.govnih.gov

Analog Design and Synthetic Biology Research

Use of this compound as a Benchmark for Novel Thiamine Antagonist Synthesis

Oxythiamine and its active form, this compound (OTP), serve as a crucial benchmark in the development of new thiamine antagonists. nih.govchemrxiv.org Due to its well-characterized inhibitory activity against key ThDP-dependent enzymes like transketolase, OTP is frequently used as a positive control or a reference compound against which newly synthesized analogs are measured. nih.govnih.gov

In studies focused on discovering novel inhibitors, the potency of new compounds (often measured as IC₅₀ or Kᵢ values) is directly compared to that of OTP under identical experimental conditions. nih.gov For example, in the development of triazole-based thiamine analogs, OTP was used as a positive control to assess the inhibition of enzymes such as pyruvate dehydrogenase complex E1-subunit (PDHc E1) and pyruvate decarboxylase (PDC). nih.gov This comparative approach allows researchers to quantify the improvement in inhibitory activity achieved through specific structural modifications.

Oxythiamine's utility as a benchmark is also evident in cellular studies. For instance, when testing new compounds against the malaria parasite Plasmodium falciparum, their antiplasmodial activity and sensitivity to extracellular thiamine levels are often compared to those of oxythiamine. chemrxiv.orgacs.org This helps to determine if a new analog operates through a similar mechanism of action (i.e., competing with thiamine utilization) and whether it overcomes some of oxythiamine's limitations, such as the dramatic decrease in potency in the presence of thiamine. chemrxiv.orgacs.org

Exploration of Structural Modifications and Their Impact on Inhibitory Potency and Selectivity

The development of novel thiamine antagonists often involves systematic structural modifications to the core thiamine scaffold, using the inhibitory profile of this compound as a reference. Research has focused on altering the pyrimidine ring, replacing the thiazole (B1198619) ring, and modifying the pyrophosphate tail to enhance inhibitory potency and selectivity. nih.gov

Key Structural Modifications:

Pyrimidine Ring: The defining feature of oxythiamine is the replacement of the amino group on the pyrimidine ring with a hydroxyl group. nih.gov This single change abolishes the molecule's catalytic capability once it is converted to OTP and binds to an enzyme's active site. chemrxiv.org Further modifications to this ring are explored to fine-tune interactions within the cofactor binding pocket.

Thiazole Ring Replacement (Triazole Ring): A significant area of research involves replacing the positively charged thiazolium ring of thiamine with a neutral triazole ring. chemrxiv.orgnih.gov This modification can improve pharmacokinetic properties and removes the dependence on thiamine transporters for cellular entry. chemrxiv.orgacs.org These triazole-based analogs are designed to mimic the structure of ThDP but lack its catalytic function. nih.gov

Pyrophosphate Tail Mimics (Hydroxamate Tail): The polyanionic pyrophosphate tail is essential for anchoring the cofactor in the active site via a metal ion. acs.org However, this charged group hinders passive diffusion across cell membranes. To overcome this, researchers have designed analogs that replace the pyrophosphate group with neutral, metal-binding moieties like a hydroxamate tail. chemrxiv.org These modifications aim to retain the ability to chelate the active site metal ion while improving cell permeability.

The impact of these modifications is assessed through biochemical assays against a panel of ThDP-dependent enzymes. For example, a series of triazole-based analogs with different tail modifications showed a wide range of inhibitory activity against enzymes like PDHc E1 and OGDHc E1, with some compounds demonstrating greater potency than OTP. nih.gov

Compound/Analog Class Structural Modification Target Enzyme(s) Observed Impact on Potency/Selectivity
This compound -OH instead of -NH₂ on pyrimidine ringTransketolase, PDHc, OGDHcBenchmark inhibitor, lacks catalytic activity chemrxiv.orgmedchemexpress.com
Triazole-based Analogs Thiazole ring replaced with a neutral triazole ringPDHc E1, PDC, OGDHc E1Potent inhibition, reduced sensitivity to thiamine levels nih.govacs.org
Hydroxamate Analogs Pyrophosphate tail replaced with a hydroxamate groupThDP-dependent enzymesDesigned to improve cell permeability while retaining metal-binding chemrxiv.org
N3-pyridyl thiamine (N3PT) Modification on the aminopyrimidine ringTransketolase, TPKMore potent antiplasmodial activity than oxythiamine nih.gov

Rational Design of Thiamine Antimetabolites Based on OTP-Enzyme Interaction Data

The rational design of novel thiamine antimetabolites leverages the detailed structural and mechanistic understanding gained from studying OTP-enzyme interactions. By identifying the key binding interactions and the structural basis for OTP's inhibitory action, researchers can design new molecules with improved properties.

This structure-based design process typically involves:

Analyzing the Binding Pocket: Using X-ray crystallography or computational models of ThDP-dependent enzymes, the specific amino acid residues and the Mg²⁺ ion that interact with the cofactor are identified. nih.gov

Modeling OTP Interactions: Docking and molecular dynamics simulations of OTP within the active site reveal how its pyrimidine ring, pyrophosphate tail, and central ring system are oriented and which specific interactions stabilize the complex.

Designing Novel Scaffolds: This knowledge is used to design new molecules that can form more optimal interactions. For example, knowing that the pyrophosphate tail is anchored by a magnesium ion has led to the design of analogs with alternative, neutral metal-binding groups (like hydroxamates or 1,3-dicarboxylates) to improve membrane permeability. chemrxiv.orgacs.org Similarly, replacing the thiazole ring with a triazole ring was a rational choice to create a neutral analog that could still occupy the same space but with different electronic properties and improved stability. nih.gov

The ultimate goal is to create inhibitors that are not only potent but also selective for specific ThDP-dependent enzymes or for enzymes from a particular organism (e.g., a pathogen over a human host). This rational, data-driven approach is more efficient than traditional high-throughput screening, allowing for the targeted development of next-generation thiamine antagonists.

Experimental Model Systems for Metabolic Pathway Analysis

This compound (OTP), the active antimetabolite form of oxythiamine, serves as a critical tool in elucidating the intricacies of thiamine-dependent metabolic pathways. By acting as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, OTP allows researchers to probe the function and importance of these pathways in various model organisms.

Studies in Yeast Models (e.g., Saccharomyces cerevisiae) to Assess Metabolic Impact

The yeast Saccharomyces cerevisiae is a powerful eukaryotic model for studying fundamental cellular processes, including metabolism. The effect of oxythiamine, which is intracellularly converted to OTP, has been investigated to understand its impact on yeast physiology and enzyme regulation.

Research has revealed that OTP exhibits differential inhibitory effects on TPP-dependent enzymes based on their subcellular localization within the yeast cell. nih.govcdnsciencepub.comtandfonline.com Mitochondrial enzymes are more susceptible to inhibition by OTP compared to their cytosolic counterparts. nih.govtandfonline.com

Specifically, the activity of the mitochondrial pyruvate dehydrogenase complex (PDHC) and 2-oxoglutarate dehydrogenase complex is consistently inhibited throughout the duration of oxythiamine exposure. nih.govcdnsciencepub.com In one study, PDHC activity was decreased by as much as 50%. tandfonline.com In contrast, the cytosolic enzymes, pyruvate decarboxylase and transketolase, show a more complex response. While their specific activity decreases during the initial hours of cultivation in the presence of oxythiamine, it subsequently increases after approximately 12 hours. nih.govcdnsciencepub.com This suggests a stronger and more sustained inhibitory effect on mitochondrial energy metabolism, which is a key factor in the observed decrease in cell growth and viability. nih.govcdnsciencepub.com

Differential Effects of Oxythiamine on Yeast Enzyme Activity
EnzymeSubcellular LocationEffect of Oxythiamine ExposureSource
Pyruvate Dehydrogenase ComplexMitochondrionSustained Inhibition nih.govcdnsciencepub.com
2-Oxoglutarate Dehydrogenase ComplexMitochondrionSustained Inhibition nih.govcdnsciencepub.com
Pyruvate DecarboxylaseCytosolInitial decrease, followed by increased activity after 12h nih.govcdnsciencepub.com
TransketolaseCytosolInitial decrease, followed by increased activity after 12h nih.govcdnsciencepub.com

The observed increase in the specific activity of cytosolic enzymes, particularly pyruvate decarboxylase, after prolonged exposure to oxythiamine is accompanied by changes at the protein expression level. nih.govcdnsciencepub.com Analysis using SDS-PAGE has shown that the rise in pyruvate decarboxylase specific activity corresponds to an increased amount of the enzyme protein. nih.govcdnsciencepub.com This suggests a compensatory mechanism in the cell, where the initial inhibition by OTP might trigger an upregulation of the apoenzyme's biosynthesis. nih.gov The accumulation of pyruvate resulting from the inhibition of pyruvate dehydrogenase could act as a signal for this enhanced expression. nih.gov

Investigations in Parasitic Organisms (e.g., Plasmodium falciparum) as Research Models

The malaria parasite, Plasmodium falciparum, has an absolute requirement for thiamine, which it must acquire from its host. This dependency makes the thiamine utilization pathway a potential target for antimalarial drugs. Oxythiamine and its active form, OTP, are valuable chemical probes for studying this pathway. researchgate.netnih.govacs.org

Oxythiamine enters the parasite and is phosphorylated to this compound (OTP) by the parasite's thiamine pyrophosphokinase (PfTPK). researchgate.netnih.govresearchgate.netnih.gov OTP then acts as an antimetabolite, inhibiting essential TPP-dependent enzymes. researchgate.netresearchgate.net This mechanism has been validated through genetic and chemical studies.

Key findings from these investigations include:

Enzyme Inhibition: OTP, formed within the parasite, inhibits at least two crucial TPP-dependent enzymes located in different organelles: the pyruvate dehydrogenase (PfPDH) complex in the apicoplast and the oxoglutarate dehydrogenase (PfOxoDH) complex in the mitochondrion. researchgate.netresearchgate.netnih.gov

Genetic Validation: Overexpression of PfTPK in the parasite leads to hypersensitization to oxythiamine, with sensitivity increasing by up to 1,700-fold. researchgate.netnih.gov This occurs because the increased enzyme level enhances the conversion of the pro-drug oxythiamine into the toxic antimetabolite OTP. Conversely, parasites engineered to overexpress the target enzymes, PfPDH and PfOxoDH, exhibit up to 15-fold greater resistance to oxythiamine. researchgate.netnih.gov This resistance is consistent with the need for higher concentrations of the inhibitor to inactivate the increased number of enzyme targets.

Competitive Action: The antiplasmodial activity of oxythiamine is diminished when the concentration of thiamine in the culture medium is increased. researchgate.netacs.org This demonstrates that oxythiamine and thiamine compete at various stages of the utilization pathway, including cellular uptake, pyrophosphorylation by PfTPK, and binding to TPP-dependent enzymes. acs.org

These studies collectively confirm that oxythiamine's mode of action is through its conversion to OTP, which then inhibits multiple, essential TPP-dependent enzymes, thereby validating the thiamine utilization pathway as a viable antimalarial drug target. researchgate.netnih.gov

Genetic Modification and Oxythiamine Sensitivity in P. falciparum
Genetic ModificationObserved Effect on Oxythiamine SensitivityInferenceSource
Overexpression of Thiamine Pyrophosphokinase (PfTPK)Hypersensitization (up to 1,700-fold increase)Confirms oxythiamine is a substrate for PfTPK and is converted to a toxic antimetabolite (OTP). researchgate.netnih.gov
Overexpression of Pyruvate Dehydrogenase (PfPDH)Resistance (up to 15-fold increase)Identifies PfPDH as a key target of the OTP antimetabolite. researchgate.netnih.gov
Overexpression of Oxoglutarate Dehydrogenase (PfOxoDH)Resistance (up to 15-fold increase)Identifies PfOxoDH as a key target of the OTP antimetabolite. researchgate.netnih.gov

Assessing Sensitivity to Oxythiamine as a Research Tool

Oxythiamine is a well-established thiamine antagonist used to probe the function and importance of ThDP-dependent enzymes. medchemexpress.comnih.gov Once administered to biological systems, oxythiamine is converted into this compound (OTPP), which then acts as a competitive inhibitor of enzymes that normally utilize ThDP as a cofactor. chemrxiv.orgnih.gov This inhibitory action makes oxythiamine a valuable research tool for assessing the sensitivity of various cellular processes and enzymatic activities to the disruption of thiamine metabolism.

The potency of OTPP as an inhibitor varies among different ThDP-dependent enzymes, a characteristic that researchers exploit to understand enzyme kinetics and regulatory mechanisms. For instance, OTPP demonstrates a high affinity for several key enzymes. The inhibition constant (Kᵢ) for mammalian pyruvate dehydrogenase complex (PDHC) is 0.025 µM, which is significantly lower than the Michaelis constant (Kₘ) for its natural cofactor, ThDP (0.06 µM). nih.gov This indicates a strong competitive inhibition. Similarly, the Kᵢ value for OTPP with yeast transketolase is approximately 0.03 µM, again lower than the Kₘ for ThDP (1.1 µM), highlighting its potent inhibitory effect. nih.gov Rat liver transketolase is inhibited by 50% at OTPP concentrations ranging from 0.02–0.2 μM. nih.govmedchemexpress.com

The sensitivity of cancer cell lines to oxythiamine is also a significant area of research, often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, the IC₅₀ for oxythiamine in MIA PaCa-2 pancreatic cancer cells is 14.95 μM, and for Lewis lung carcinoma (LLC) cell invasion and migration, it is 8.75 μM. medchemexpress.com These values provide a quantitative measure of the compound's efficacy in disrupting cellular processes that are heavily reliant on ThDP-dependent pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) regulated by transketolase. medchemexpress.comtandfonline.comresearchgate.net The use of oxythiamine in such studies helps to identify metabolic vulnerabilities in cancer cells and explore potential therapeutic strategies. nih.govnih.gov

Inhibitory Potency of this compound (OTPP) on Various Enzymes
Enzyme/ProcessOrganism/Cell TypeParameterValue (µM)Reference
Pyruvate Dehydrogenase Complex (PDHC)MammalianKᵢ0.025 nih.gov
Transketolase (TK)YeastKᵢ0.03 nih.gov
Transketolase (TK)Rat LiverIC₅₀0.02–0.2 nih.govmedchemexpress.com
Cell ViabilityMIA PaCa-2 (Pancreatic Cancer)IC₅₀14.95 medchemexpress.com
Invasion and MigrationLewis Lung Carcinoma (LLC)IC₅₀8.75 nih.gov

Application in Mammalian Cell Culture Models for Biochemical Pathway Elucidation (e.g., HeLa Cells, Fibroblasts)

Mammalian cell culture models, such as HeLa cells and fibroblasts, are indispensable for studying the intricate details of biochemical pathways. Oxythiamine and its diphosphate ester serve as potent tools in these in vitro systems to dissect the roles of ThDP-dependent enzymes. nih.govnih.gov

The introduction of oxythiamine to cell cultures allows for the precise analysis of metabolic shifts that occur when ThDP-dependent enzymes are inhibited. In HeLa cells, OTPP has been shown to be a more potent inhibitor of cell growth than other thiamine analogs like 3-deazathiamine pyrophosphate (DATPP). nih.gov Treatment of HeLa cells with oxythiamine at a concentration of 47 µM resulted in a significant decrease in metabolic activity, reducing it to 50% of the control. nih.gov This effect is largely attributed to the inhibition of key enzymes like transketolase, which disrupts the pentose phosphate pathway and the synthesis of ribose for nucleic acids. nih.gov

Studies comparing the effects of oxythiamine and OTPP on HeLa cells revealed that both compounds significantly reduce cell numbers after several days of incubation, with an observed 80% reduction compared to controls. nih.gov This cytostatic effect underscores the critical role of thiamine-dependent pathways in cell proliferation. In contrast, normal human fibroblasts are less sensitive to these compounds, highlighting differences in metabolic dependencies between cancerous and non-cancerous cells. nih.govmdpi.com

By inhibiting specific enzymes, this compound allows researchers to trace the downstream cellular consequences. The inhibition of transketolase, for example, not only affects nucleotide synthesis but also leads to an interruption of ATP-generating phases of glycolysis, ultimately stalling cancer cell growth. tandfonline.comresearchgate.net In A549 non-small cell lung cancer cells, oxythiamine treatment induced apoptosis and arrested the cell cycle in the G1 phase. nih.gov Specifically, after 24 hours of treatment with 0.1 μM oxythiamine, 15.44% of A549 cells were apoptotic, a figure that rose to 31.45% after 48 hours. nih.gov

Furthermore, OTPP's impact extends to the regulation of protein expression and signaling pathways. In MIA PaCa-2 pancreatic cancer cells, oxythiamine treatment altered the expression of proteins involved in apoptotic signaling. researchgate.net These findings demonstrate that inhibiting a single class of enzymes can trigger a cascade of cellular responses, from metabolic reprogramming to the initiation of programmed cell death. The use of oxythiamine in cell culture models thus provides a powerful method for elucidating these complex cellular response networks. researchgate.nettandfonline.com

Effects of Oxythiamine on Mammalian Cell Lines
Cell LineCompoundConcentrationObserved EffectReference
HeLaOxythiamine47 µMMetabolic activity reduced to 50% of control. nih.gov
HeLaOxythiamine / OTPPNot specified80% reduction in cell number after 4 days. nih.gov
A549 (Lung Cancer)Oxythiamine0.1 µM15.44% apoptotic cells after 24h; 31.45% after 48h. nih.gov
A549 (Lung Cancer)Oxythiamine100 µMCell cycle arrest in G1 phase after 48h. nih.gov

Utilization as a Biochemical Probe for Inducing Thiamine Deficiency in Experimental Systems

Oxythiamine is widely used as a biochemical probe to induce a state of functional thiamine deficiency in various experimental models. nih.govacs.org This approach is instrumental in studying the physiological and pathological consequences of impaired thiamine metabolism without the confounding variables of dietary restriction.

Beyond its coenzyme function, thiamine and its derivatives are known to have non-coenzyme roles, particularly in the nervous system, where they may be involved in nerve impulse transmission and the regulation of ion channels. nih.govnih.govnih.govresearchgate.net While oxythiamine primarily acts by inhibiting ThDP-dependent enzymes, the metabolic stress it induces can help to indirectly probe these non-coenzyme functions. chemrxiv.org However, it is important to note that because oxythiamine is structurally similar to thiamine, it could potentially interfere with these non-coenzyme roles, making the interpretation of results complex. chemrxiv.org Therefore, it is often used alongside other thiamine analogs to differentiate between coenzyme and non-coenzyme-related effects. chemrxiv.orgnih.gov

When thiamine-dependent pathways are inhibited by this compound, cells and organisms must adapt to the metabolic disruption. Studying these adaptations provides valuable insights into the robustness and flexibility of metabolic networks. For example, the inhibition of ThDP-dependent enzymes can lead to compensatory changes in other metabolic pathways to maintain energy production and redox balance.

In a study on rats, the administration of oxythiamine, which inhibits ThDP-dependent enzymes, led to distinct patterns of post-translational modifications on transketolase itself. mdpi.com Chronic oxythiamine treatment doubled the malonylation of a specific lysine (B10760008) residue (K499) on brain transketolase. mdpi.com This modification was correlated with changes in enzyme activity, suggesting a regulatory feedback mechanism. This type of investigation reveals how metabolic networks can respond to targeted inhibition, not just by rerouting metabolic flux, but also by modifying the enzymes themselves to adapt to the new metabolic state. These studies are crucial for understanding metabolic reprogramming in diseases like cancer and for developing more effective therapeutic strategies. nih.govnih.gov

Theoretical and Comparative Perspectives in Thiamine Analog Research

Elucidating the Role of Specific Chemical Moieties in ThDP/OTP Binding

The binding of thiamine (B1217682) diphosphate (B83284) (ThDP) and its analog, oxythiamine (B85929) diphosphate (OTP), to apoenzymes is a highly specific process governed by key interactions between chemical moieties on the cofactor and amino acid residues in the enzyme's active site. Understanding these interactions is fundamental to explaining the mechanism of both catalysis by ThDP and inhibition by OTP.

The diphosphate (or pyrophosphate) group is broadly recognized as the primary and essential anchor for the initial binding of ThDP and its analogs to their target enzymes. nih.gov This polyanionic tail serves as the main binding function, interacting with a specific region of the enzyme often referred to as the PP (diphosphate binding) domain. ebi.ac.uk The negatively charged phosphate (B84403) groups are typically coordinated by a divalent metal cation, such as Mg²⁺, and interact with conserved positively charged or polar amino acid residues within the active site. cornell.edu This strong electrostatic interaction is the crucial first step that secures the cofactor in the active center, allowing for subsequent conformational adjustments and the positioning of the rest of the molecule for stable binding and catalysis. nih.gov

Following the initial anchoring by the diphosphate moiety, the N1'-atom of the aminopyrimidine ring acts as a second essential anchor, critical for the formation of a stable and productive enzyme-cofactor complex. nih.gov In the active sites of most ThDP-dependent enzymes, this nitrogen atom forms a key hydrogen bond with a highly conserved glutamate (B1630785) residue. nih.gov This interaction is vital for correctly orienting the pyrimidine (B1678525) ring within the binding pocket, which in turn properly positions the thiazolium (or oxazolium in OTP) ring for its catalytic or inhibitory function. cornell.edu The proper binding of both the diphosphate group and the N1'-atom of the pyrimidine component is required to achieve the productive conformation of the cofactor within the active site. nih.gov

The formation of a functional holoenzyme (the complex of an apoenzyme with its cofactor) is highly sensitive to the structural integrity of the cofactor. The introduction of substitutions, particularly bulky chemical groups, on the pyrimidine or thiazolium rings of thiamine analogs can significantly interfere with or prevent holoenzyme formation. Such substitutions can create steric hindrance within the precisely shaped active site, preventing the analog from binding correctly. Even if initial binding via the diphosphate tail occurs, a bulky residue could disrupt the specific conformational changes required to fully enclose the cofactor, thereby preventing the formation of a stable complex. This structural clash can interfere with critical interactions, such as the hydrogen bonding of the N1'-atom, leading to a dramatic loss of binding affinity and inhibitory potential.

Comparative Efficacy and Selectivity of Thiamine Antimetabolites

Thiamine antimetabolites, including OTP, exhibit a range of inhibitory potencies and selectivities. These differences arise from subtle structural variations that influence their interaction with ThDP-dependent enzymes and their metabolic activation and transport.

Kinetic studies reveal significant differences in the inhibitory strength of various thiamine analogs. Oxythiamine diphosphate (OTP) and 3-deazathiamine diphosphate (DATPP) both act as competitive inhibitors of ThDP-dependent enzymes, meaning they compete with the natural cofactor, ThDP, for binding to the active site. nih.govresearchgate.net

In studies on the mammalian pyruvate (B1213749) dehydrogenase complex (PDHC), DATPP was found to be a substantially more potent inhibitor than OTP. The inhibition constant (Ki) for DATPP was approximately 10 times lower than that for OTP, indicating a much higher binding affinity for the enzyme. nih.govnih.govresearchgate.net Both analogs, however, demonstrated a stronger binding affinity than the enzyme's natural substrate, ThDP, as shown by their lower Ki values compared to the Michaelis constant (Km) for ThDP. nih.govnih.govresearchgate.net

CompoundParameterValue (μM)EnzymeInhibition Type
Thiamine Diphosphate (ThDP)Km0.06Pyruvate Dehydrogenase Complex (PDHC)N/A (Substrate)
This compound (OTP)Ki0.025Pyruvate Dehydrogenase Complex (PDHC)Competitive
3-Deazathiamine Diphosphate (DATPP)Ki0.0026Pyruvate Dehydrogenase Complex (PDHC)Competitive

Data sourced from studies on mammalian pyruvate dehydrogenase complex. nih.govnih.govresearchgate.net

The inhibitory efficacy of a thiamine antimetabolite like oxythiamine is not uniform; it varies significantly depending on the specific enzyme, the species, and the cellular environment. Several factors contribute to this differential inhibition:

Enzyme Active Site Architecture : The strength of coenzyme binding varies among different ThDP-dependent enzymes. nih.gov For instance, enzymes like transketolase may bind the cofactor more tightly than the pyruvate dehydrogenase complex, which can influence the relative potency of inhibitors. nih.gov Minor variations in the amino acid sequence and three-dimensional structure of the active site across different enzymes lead to differences in binding affinity for OTP.

Cellular Transport and Activation : Before it can inhibit target enzymes, the parent compound (e.g., oxythiamine) must be transported into the cell and then phosphorylated to its active diphosphate form by the enzyme thiamine pyrophosphokinase. nih.govnih.gov The efficiency of these processes can vary between different cell types and species. Furthermore, competition with endogenous thiamine for cellular uptake and enzymatic activation is a critical factor; high levels of thiamine can significantly reduce the formation of OTP and thus its inhibitory effect. nih.govacs.org

Physicochemical Properties of Analogs : Differences in the physicochemical characteristics between antimetabolites can affect their biological activity. For example, variations in charge distribution and solubility can influence the ability of an analog to cross cellular membranes, leading to different effective intracellular concentrations. nih.govresearchgate.net This may partly explain why DATPP, despite being a more potent enzyme inhibitor in vitro, shows a weaker cytostatic effect on HeLa cells compared to OTP, potentially due to less efficient transport across the cell membrane. nih.govnih.govresearchgate.net

Contribution of this compound Studies to Fundamental Enzymology

This compound (OTP), the active metabolite of the thiamine antagonist oxythiamine, serves as a critical tool in biochemical research. By acting as a molecular mimic of the essential coenzyme thiamine diphosphate (ThDP), OTP has provided profound insights into the fundamental principles of enzyme function. Its inability to perform the catalytic functions of ThDP, despite binding to the same enzymes, allows researchers to dissect the intricate mechanisms of cofactor-enzyme interactions and catalysis.

Understanding Cofactor-Enzyme Interactions and Catalytic Mechanisms

Oxythiamine is converted in vivo to its active form, this compound (OTP), through phosphorylation by the enzyme thiamine pyrophosphokinase. wikipedia.org Structurally, OTP is a close analog of the natural coenzyme ThDP, which allows it to bind to the active sites of ThDP-dependent enzymes. wikipedia.org These enzymes, including transketolase, the pyruvate dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC), are crucial for central metabolic pathways. wikipedia.orgcornell.edu

The key to ThDP's catalytic activity lies in the ability of its thiazolium ring to be deprotonated, forming a reactive ylide (a carbanion). researchgate.netnih.gov This ylide is essential for attacking the substrate and stabilizing reaction intermediates. wikipedia.orgresearchgate.net In OTP, the thiazole (B1198619) ring is replaced by a 4-oxo-1,4-dihydropyrimidine ring. wikipedia.org The keto group in this ring disrupts the electron delocalization necessary for ylide formation and the subsequent stabilization of carbanions. wikipedia.org Consequently, while OTP can bind effectively to the enzyme's active site, it is catalytically inert. wikipedia.org

This property makes OTP a classic competitive inhibitor. It competes with the natural cofactor, ThDP, for the binding site on the apoenzyme (the enzyme without its cofactor). wikipedia.org By occupying the active site without facilitating the chemical reaction, OTP effectively blocks the enzyme's function. wikipedia.org Studies on various enzymes have demonstrated this competitive inhibition, showing that OTP can have a high affinity for the enzyme, sometimes even higher than the natural coenzyme ThDP. nih.gov For instance, the inhibition constant (Ki) of OTP for pyruvate dehydrogenase complex (PDHC) is significantly lower than the Michaelis constant (Km) for ThDP, indicating very tight binding. nih.gov

The use of OTP has been instrumental in confirming the indispensable role of the thiazolium ring's electronic properties in the catalytic cycle of ThDP-dependent enzymes.

EnzymeOrganism/TissueThDP (Km)OTPP (Ki)Reference
Pyruvate Dehydrogenase Complex (PDHC)Mammalian0.06 µM0.025 µM nih.gov
TransketolaseYeast1.1 µM0.03 µM nih.gov
2-Oxoglutarate Dehydrogenase ComplexBovine Adrenals6.7 µM~30 µM nih.gov

Insights into Protein Conformational Changes Induced by Cofactor Binding

The binding of a cofactor to an apoenzyme is often accompanied by conformational changes in the protein, which are essential for creating the catalytically competent active site. Studying these changes can be challenging because of the dynamic nature of enzymatic reactions. The use of catalytically inactive cofactor analogs like OTP provides a unique advantage.

By binding to the ThDP-dependent enzyme without initiating catalysis, OTP can "trap" the enzyme in a specific, stable conformation that represents the cofactor-bound state. This stable enzyme-inhibitor complex is amenable to high-resolution structural analysis techniques, such as X-ray crystallography. While direct crystallographic studies detailing OTP-induced conformational changes are not extensively cited in the provided results, the principle is a cornerstone of enzymology. researchgate.net The study of ligand-induced conformational changes in ThDP-dependent enzymes allows for a comparison between the apoenzyme, the holoenzyme (bound to the active cofactor), and inhibitor-bound forms. researchgate.netresearchgate.net These comparisons reveal which structural elements of the protein move or reorient upon cofactor binding to properly align catalytic residues and bind the substrate.

For example, in ThDP-dependent enzymes, the cofactor is typically forced into a specific "V-conformation" upon binding, which is crucial for catalysis. researchgate.net Using an analog like OTP allows researchers to study this binding event and the resulting protein fold without the complexities of ongoing reactions, thus providing a clearer picture of the structural requirements for enzymatic activity.

Future Directions in Thiamine Analog Research Based on the OTP Framework

The foundational knowledge gained from studying OTP has paved the way for more sophisticated and targeted approaches in thiamine analog research. OTP serves as a scaffold and a benchmark for the development of new chemical probes and potential therapeutic agents.

Development of More Selective Inhibitors for Specific ThDP-Dependent Enzymes

While OTP is a potent inhibitor, it is generally non-selective, affecting a broad range of ThDP-dependent enzymes. nih.gov This lack of selectivity can be a drawback in both research and clinical applications where targeting a specific enzyme or pathway is desired. nih.gov A major goal in current research is to develop analogs that can selectively inhibit one ThDP-dependent enzyme over others. nih.gov

The OTP framework provides a starting point for this "scaffold-hopping" and functional group modification approach. nih.gov Researchers are systematically altering different parts of the thiamine analog structure to achieve selectivity. Strategies include:

Replacing the Central Ring: Modifying the core ring structure that replaces the thiazolium ring can influence binding affinity and selectivity. nih.govnih.gov

Modifying the Diphosphate Tail: The highly charged diphosphate group is crucial for binding through interactions with a magnesium ion and protein residues. nih.govchemrxiv.org Replacing this tail with neutral but structurally complementary groups can create inhibitors that are not only more selective but also cell-permeable. nih.govacs.org For instance, certain furan-based analogs with a neutral tail have been shown to be potent and selective inhibitors of the pyruvate dehydrogenase complex (PDHC) E1 subunit. nih.gov

Probing Substrate-Binding Pockets: Adding substituents to the core structure can create new interactions with the substrate-binding pocket, which varies between different ThDP-dependent enzymes. chemrxiv.org This approach can confer selectivity for a particular enzyme.

These efforts have led to the design of novel inhibitors, such as triazole-based thiamine analogs, which can be tailored for increased potency and selectivity. nih.govnih.gov Such compounds could serve as lead compounds for developing new microbicides or anticancer drugs. nih.gov

Investigating Non-Canonical Interactions of Thiamine Analogs with Cellular Components

The biological effects of thiamine and its analogs may extend beyond their roles as cofactors for ThDP-dependent enzymes. ThDP and its derivatives, like thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), are known to have non-coenzyme functions, such as regulating gene expression by binding to mRNA riboswitches or influencing DNA repair pathways. nih.gov

Because of its structural similarity to ThDP, OTP could potentially participate in or interfere with these non-canonical roles. nih.gov Research has begun to explore these possibilities. For example, studies in pancreatic cancer cells have shown that oxythiamine treatment alters the expression of various proteins not directly involved in thiamine-dependent pathways, such as alpha-enolase and 14-3-3 protein beta/alpha. glpbio.com Furthermore, oxythiamine has been observed to inhibit the phosphorylation of other proteins involved in the cell cycle, like Hsp27. nih.gov These findings suggest that OTP's effects on cellular physiology may be broader than initially thought, and future investigations will focus on identifying and characterizing these off-target interactions to build a more complete picture of its mechanism of action.

Integration of Multi-Omics Data to Understand Global Metabolic Reprogramming in Response to OTP

To understand the full impact of inhibiting key metabolic nodes with OTP, researchers are increasingly turning to systems biology approaches. Integrating multi-omics data—such as proteomics (the study of all proteins), metabolomics (the study of all metabolites), and transcriptomics (the study of all RNA transcripts)—can provide a global view of the cellular response to OTP treatment.

A quantitative proteomic analysis in pancreatic cancer cells treated with oxythiamine revealed dynamic, dose- and time-dependent changes in protein expression. researchgate.net This study showed that inhibiting transketolase with oxythiamine interrupts the rates of de novo protein synthesis for proteins involved in several apoptotic signaling pathways. nih.gov By blocking the pentose (B10789219) phosphate pathway (PPP), OTP reduces the synthesis of ribose-5-phosphate (B1218738), a critical precursor for nucleotides, and NADPH, an essential reducing agent. wikipedia.orgnih.gov This has profound downstream effects on cell growth, proliferation, and survival, often leading to cell cycle arrest in the G1 phase and apoptosis. wikipedia.orgnih.gov

Future research will focus on integrating these large datasets to create comprehensive models of metabolic reprogramming. This will help to identify new vulnerabilities in cancer cells or pathogens that can be exploited therapeutically and to better understand the complex interplay between different metabolic pathways in health and disease.

Q & A

Q. Mitigation Strategies :

  • Use triazole-based analogues (e.g., compound 24b) that are uncharged and passively diffuse into cells, bypassing transporter dependence .
  • Validate findings with genetic models (e.g., TPK knockdown) to confirm on-target effects .

How can researchers distinguish between coenzyme inhibition and non-coenzyme effects of OxThDP?

OxThDP may affect non-coenzyme pathways, such as riboswitch binding or mitochondrial signaling. To isolate coenzyme-specific effects:

Compare results with triazole-based inhibitors (e.g., 24b), which lack the diphosphate group and thus do not interact with ThDP-binding riboswitches .

Perform rescue experiments with exogenous ThDP or ThDP-independent enzyme substrates (e.g., glucose-6-phosphate dehydrogenase) to rule out off-target metabolic disruptions .

Advanced Insight : Pair metabolomics (e.g., LC-MS) with transcriptomic profiling to map changes in ThDP-dependent pathways (e.g., pentose phosphate pathway) versus non-coenzyme signaling .

What experimental designs are optimal for studying OxThDP's role in cancer metabolism?

OxThDP suppresses the pentose phosphate pathway (PPP) by inhibiting transketolase, reducing nucleotide biosynthesis and tumor proliferation. Key approaches include:

  • Metabolic flux analysis : Use ¹³C-glucose tracing to quantify PPP activity in OxThDP-treated vs. control cells .
  • In vivo xenograft models : Administer OxThDP intraperitoneally (50–100 mg/kg/day) to bypass gastrointestinal degradation and monitor tumor growth suppression .

Data Interpretation : Note that OxThDP may paradoxically increase glycolysis (via compensatory mechanisms), detectable via extracellular acidification rate (ECAR) measurements .

How do OxThDP and pyrithiamine differ in their applications for inducing thiamine deficiency?

  • OxThDP : Primarily inhibits ThDP-dependent enzymes post-activation; effective in peripheral tissues but less brain-penetrant due to its polar diphosphate group .
  • Pyrithiamine : Crosses the blood-brain barrier, depletes neuronal ThDP, and downregulates mRNA levels of enzymes like transketolase .

Methodological Consideration : Use OxThDP for systemic thiamine deficiency studies (e.g., cancer or diabetes models) and pyrithiamine for neuropathology research (e.g., Wernicke-Korsakoff syndrome) .

What computational tools can predict OxThDP-enzyme binding dynamics?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model OxThDP's interactions with ThDP-binding pockets. Key parameters include:

  • Electrostatic interactions between OxThDP's diphosphate and Mg²⁺.
  • Hydrophobic contacts with the enzyme's active site (e.g., transketolase's Phe442 and His481) .

Validation : Compare computational results with X-ray crystallography data of enzyme-OxThDP complexes (e.g., PDB ID 1TRK) .

Why might OxThDP exhibit variable IC50 values across different cell lines?

Variability arises from differences in:

  • TPK expression : Cells with low TPK (e.g., certain cancer lines) show reduced OxThDP activation .
  • Thiamine transporter density : HEK293 cells overexpressing SLC19A2/3 transporters have enhanced OxThDP uptake .
  • ThDP-phosphatase activity : Enzymatic degradation of OxThDP in some tissues (e.g., liver) reduces intracellular concentrations .

Experimental Optimization : Pre-screen cell lines for TPK activity using qPCR or enzymatic assays. Use phosphatase inhibitors (e.g., sodium orthovanadate) to stabilize OxThDP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.